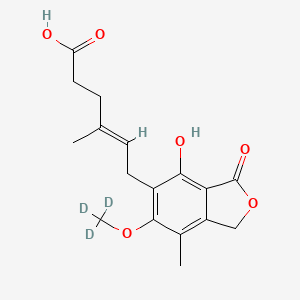

Mycophenolic Acid-d3

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4+/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNSFSBZBAHARI-HZIIEIAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)O)C/C=C(\C)/CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mycophenolic Acid-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical profile of Mycophenolic Acid-d3, a critical internal standard for the quantitative analysis of Mycophenolic Acid (MPA). This document outlines the typical quality control specifications, detailed experimental methodologies, and key analytical data for this stable isotope-labeled compound.

Certificate of Analysis: A Representative Summary

A Certificate of Analysis (CoA) for a certified reference material like this compound provides assurance of its identity, purity, and concentration. Below is a summary of typical analytical data.

Quantitative Data

| Test | Specification | Result |

| Identity | ||

| ¹H-NMR | Conforms to structure | Conforms |

| Mass Spectrometry | Conforms to structure | Conforms |

| Purity | ||

| Purity by HPLC | ≥97.0% | 99.5% |

| Isotopic Purity | ||

| Isotopic Enrichment | ≥98% | 99.2% (d3) |

| Physical Properties | ||

| Appearance | White to off-white solid | Conforms |

| Molecular Formula | C₁₇H₁₇D₃O₆ | Conforms |

| Molecular Weight | 323.36 g/mol | Conforms |

Experimental Protocols

Detailed methodologies are crucial for the accurate application of this compound in research and clinical settings.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Method:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: A solution of this compound is prepared in the mobile phase.

-

Analysis: The sample is injected into the HPLC system, and the peak area of this compound is used to calculate the purity against a reference standard.

Identity Confirmation by Mass Spectrometry (MS)

Method:

-

Instrumentation: A mass spectrometer, typically coupled with a liquid chromatography system (LC-MS).

-

Ionization Mode: Electrospray Ionization (ESI), often in negative mode.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, the expected [M-H]⁻ ion is approximately 322.1.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to generate a fragmentation pattern that is characteristic of the molecule, further confirming its identity.

Identity Confirmation by ¹H-NMR Spectroscopy

Method:

-

Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Analysis: The ¹H-NMR spectrum of this compound will be similar to that of unlabeled Mycophenolic Acid, with the key difference being the absence of the signal corresponding to the methoxy protons. The chemical shifts, splitting patterns, and integration of the remaining protons are used to confirm the structure.

Visualizing Analytical Workflows and Data

Diagrams are essential for representing complex processes and relationships in a clear and concise manner.

Hierarchical structure of a typical Certificate of Analysis.

Quality control workflow for this compound.

Signaling Pathway and Mechanism of Action

Mycophenolic acid is a selective, reversible, and uncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanosine nucleotides. This inhibition primarily affects T and B lymphocytes, which are highly dependent on this pathway for their proliferation.

Inhibitory action of Mycophenolic Acid on the de novo purine synthesis pathway.

Mycophenolic Acid-d3 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Mycophenolic Acid-d3 (MPA-d3), a deuterated stable isotope-labeled analog of Mycophenolic Acid (MPA). MPA is a potent, selective, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo pathway of guanosine nucleotide synthesis.[1][2] Due to this mechanism, MPA has a more potent cytostatic effect on lymphocytes than on other cell types, making it a widely used immunosuppressant in organ transplantation and for treating autoimmune diseases.[2][3] this compound serves as an ideal internal standard for the quantitative analysis of MPA in biological samples.[4][5]

Core Compound Data

| Parameter | Value | Source(s) |

| CAS Number | 1185242-90-3 | [4][6] |

| Molecular Formula | C₁₇H₁₇D₃O₆ | [4][6] |

| Molecular Weight | 323.36 g/mol | [4][6] |

| Synonyms | (4E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-d3-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic Acid | [4][6] |

| Primary Application | Internal standard for mass spectrometry-based quantification of Mycophenolic Acid. Selective lymphocyte proliferation inhibitor. | [4][5] |

Mechanism of Action: Inhibition of Purine Synthesis

Mycophenolic acid's primary mechanism of action is the inhibition of inosine monophosphate dehydrogenase (IMPDH).[1] This enzyme is critical for the de novo synthesis of guanosine monophosphate (GMP) from inosine monophosphate (IMP).[1][7] Lymphocytes, particularly T and B cells, are highly dependent on this pathway for their proliferation.[2][3] Other cell types can utilize a salvage pathway for purine synthesis and are therefore less affected.[1] MPA is a more potent inhibitor of the type II isoform of IMPDH, which is predominantly expressed in activated lymphocytes.[2][3] The depletion of guanosine nucleotides leads to a selective cytostatic effect on these immune cells.[3]

Caption: Mycophenolic Acid's inhibition of the de novo purine synthesis pathway.

Experimental Protocols

Quantification of Mycophenolic Acid in Human Plasma using HPLC-MS/MS

This protocol outlines a method for the accurate and precise quantification of MPA in human plasma, utilizing MPA-d3 as an internal standard.[4]

1. Sample Preparation (Protein Precipitation)

-

To 30 µL of human plasma, add 30 µL of an internal standard solution (1 µg/mL this compound in acetonitrile).[5]

-

Add 120 µL of acetonitrile to precipitate proteins.[5]

-

Vortex the mixture thoroughly.

-

Centrifuge at 14,000 rpm for 5 minutes at 4°C.[5]

-

Collect 100 µL of the supernatant and dilute with water for analysis.[5]

2. HPLC-MS/MS Analysis

-

HPLC System: A system capable of gradient elution.[8]

-

Column: A reverse-phase C18 column, such as a Phenomenex Kinetex C18 (30 mm × 4.6 mm, 2.6 μm).[4]

-

Mobile Phase: A gradient of acetonitrile and water.[4]

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4][5]

-

Ionization Mode: Negative ionization mode for MPA detection.[4]

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[4][8] The m/z transitions for MPA and MPA-d3 are monitored. For example, m/z 321.27/207.15 for MPA and 324.26/210.15 for MPA-d3.[8]

3. Calibration and Quantification

-

Prepare a calibration curve using standard samples of MPA in plasma at concentrations ranging from 0.2 to 20 µg/mL.[5]

-

Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 0.5, 5, and 15 µg/mL) to validate the analysis.[5]

-

The concentration of MPA in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

In Vitro Dose-Response Study of Mycophenolic Acid on Primary Cell Cultures

This protocol provides a framework for studying the dose-dependent effects of MPA on the proliferation of primary cells, such as fibroblasts.[9]

1. Cell Culture

-

Culture primary fibroblasts to approximately 80% confluency in a suitable culture medium.[9]

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9]

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[9]

2. MPA Treatment

-

Prepare a stock solution of MPA. Mycophenolate Mofetil (MMF), the prodrug of MPA, can also be used and is rapidly hydrolyzed to MPA in culture.[9] A 100 mM stock solution of MMF in DMSO is a common starting point.[9]

-

Create a serial dilution of MPA or MMF in the complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).[9]

-

Include a vehicle control containing the highest concentration of the solvent (e.g., DMSO) used in the dilutions.[10]

-

After the initial 24-hour incubation, replace the medium in the wells with 100 µL of the prepared MPA/MMF dilutions or the vehicle control.[9]

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[9]

3. Proliferation Assay

-

Assess cell proliferation using a standard method such as the Cell Counting Kit-8 (CCK-8) or MTT assay.[9][10]

-

For a CCK-8 assay, add 10 µL of the CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[9]

-

Measure the absorbance at 450 nm using a microplate reader.[9]

4. Data Analysis

-

Subtract the background absorbance (from wells with medium only) from all readings.

-

Plot the percentage of proliferation inhibition against the logarithm of the MPA concentration to determine the dose-response curve and calculate the IC₅₀ value.[10]

Caption: Generalized workflows for MPA quantification and in vitro cell-based assays.

References

- 1. Mycophenolic acid - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. shimadzu.com [shimadzu.com]

- 6. PharmGKB summary: mycophenolic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. preprints.org [preprints.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Gold Standard: Deuterated Mycophenolic Acid as an Internal Standard in Quantitative Bioanalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mycophenolic acid (MPA) is a potent immunosuppressive agent widely used in organ transplantation to prevent rejection and in the treatment of various autoimmune diseases.[1][2][3][4] Therapeutic drug monitoring (TDM) of MPA is crucial due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability.[5][6][7] Accurate and precise quantification of MPA in biological matrices is therefore paramount for optimizing patient outcomes. The use of a stable isotope-labeled internal standard, such as deuterated mycophenolic acid (MPA-d3), in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the benchmark for reliable bioanalysis. This technical guide provides a comprehensive overview of the application of deuterated MPA as an internal standard, detailing experimental protocols, quantitative data, and the underlying principles of this analytical approach.

The Critical Role of an Internal Standard

In quantitative mass spectrometry, an internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. The IS helps to correct for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. A stable isotope-labeled internal standard, such as deuterated mycophenolic acid, is considered the "gold standard" as it co-elutes with the unlabeled analyte and exhibits nearly identical behavior during extraction and ionization, thus providing the most accurate compensation for potential analytical variability.[8]

Mechanism of Action of Mycophenolic Acid

Mycophenolic acid exerts its immunosuppressive effect by selectively, reversibly, and non-competitively inhibiting the inosine monophosphate dehydrogenase (IMPDH) enzyme.[1][3][9] This enzyme is critical for the de novo synthesis of guanosine nucleotides, which are essential for the proliferation of T and B lymphocytes.[1][9] By inhibiting IMPDH, MPA depletes the pool of guanosine nucleotides, thereby suppressing the immune response.[4][9]

Mechanism of action of Mycophenolic Acid.

Experimental Methodologies

The quantification of MPA in biological matrices using deuterated MPA as an internal standard typically involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

The goal of sample preparation is to extract MPA and its deuterated internal standard from the biological matrix, remove interfering substances, and concentrate the analytes. Common techniques include:

-

Protein Precipitation: This is a simple and rapid method where a solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins.[1][10] The supernatant containing the analytes is then collected for analysis. Zinc sulfate can also be used as a precipitating agent.[8]

-

Solid-Phase Extraction (SPE): SPE provides a cleaner extract by utilizing a solid sorbent to selectively retain the analytes while interfering compounds are washed away. The analytes are then eluted with a suitable solvent.[2]

-

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analytes from the aqueous sample into an immiscible organic solvent.[11]

A typical experimental workflow for the analysis of MPA using a deuterated internal standard is illustrated below.

General workflow for MPA quantification.

Chromatographic Separation

Liquid chromatography is employed to separate MPA and its deuterated internal standard from other components in the sample extract prior to mass spectrometric detection.

| Parameter | Typical Conditions |

| Column | C18 or C8 reversed-phase column (e.g., Acquity UPLC C18, Shim-pack GIS)[1][10] |

| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water).[1][2] |

| Flow Rate | 0.2 - 1.0 mL/min |

| Elution Mode | Isocratic or gradient elution[1][12] |

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS) is used for the selective and sensitive detection of MPA and its deuterated internal standard. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity.

| Parameter | Typical Settings |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode[10][11] |

| MRM Transitions | MPA: m/z 321.1 → 207.3 (ammonium adduct); MPA-d3: m/z 324.1 → 210.3 (or similar, depending on the deuteration pattern)[11] |

| Ion Source Temp. | 300 - 500 °C |

| Cone Voltage | Optimized to minimize in-source fragmentation of MPA glucuronide metabolites[1] |

Quantitative Data Summary

The use of deuterated mycophenolic acid as an internal standard allows for the development of robust and reliable LC-MS/MS methods for the quantification of MPA. The tables below summarize typical performance characteristics of such methods reported in the literature.

Table 1: Linearity and Sensitivity

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| MPA | 15 - 15000 | 15 | [1] |

| MPA | 10 - 7500 | 10 | [8] |

| MPA | 101 - 19955 | 101 | [2] |

| MPA | 300 - 13600 | 250 | [5] |

| MPA | 200 - 20000 | 200 | [10] |

Table 2: Precision and Accuracy

| Parameter | MPA | Reference |

| Intra-assay Precision (CV%) | 0.9 - 14.7 | [8] |

| Inter-assay Precision (CV%) | 2.5 - 12.5 | [8] |

| Accuracy (%) | 89 - 138 (Intra-assay), 90 - 113 (Inter-assay) | [8] |

Table 3: Recovery and Matrix Effect

| Parameter | MPA | MPA-d3 | Reference |

| Extraction Recovery (%) | >95 | >95 | [1] |

| Matrix Factor | 0.97 - 1.02 | - | [1] |

| Recovery (%) | 76.6 - 84 | - | [8] |

Conclusion

The use of deuterated mycophenolic acid as an internal standard in LC-MS/MS assays represents the state-of-the-art for the therapeutic drug monitoring of mycophenolic acid. This approach ensures high accuracy, precision, and reliability by effectively compensating for analytical variabilities. The detailed methodologies and performance data presented in this guide underscore the robustness of this technique, making it an indispensable tool for clinicians and researchers in optimizing immunosuppressive therapy and advancing drug development.

References

- 1. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. Mycophenolic acid - Wikipedia [en.wikipedia.org]

- 5. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic drug monitoring of mycophenolic acid: does it improve patient outcome? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and concentration-control investigations of mycophenolic acid in adults after transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.pg.edu.pl [chem.pg.edu.pl]

- 10. shimadzu.com [shimadzu.com]

- 11. Validation of an LC-MS/MS method for the quantification of mycophenolic acid in human kidney transplant biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a novel UPLC-MS/MS method for the simultaneous quantification of mycophenolic mofetil, mycophenolic acid, and its major metabolites: Application to pharmacokinetic and tissue distribution study in rats - PMC [pmc.ncbi.nlm.nih.gov]

Mycophenolic Acid-d3 for In Vitro Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycophenolic Acid (MPA) is a potent, selective, uncompetitive, and reversible inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH).[1] This enzyme is crucial for the de novo synthesis of guanosine nucleotides, a pathway on which T and B lymphocytes are highly dependent for their proliferation.[1][2][3] Consequently, MPA exhibits a potent cytostatic effect on these immune cells, making it a cornerstone immunosuppressive agent in organ transplantation and for treating autoimmune diseases.[2][3]

Mycophenolic Acid-d3 (MPA-d3) is the deuterium-labeled analogue of MPA. Due to the kinetic isotope effect, MPA-d3 has a slightly higher molecular weight than MPA, which allows for its clear differentiation in mass spectrometry-based analyses. This property makes MPA-d3 an ideal internal standard for the accurate quantification of MPA in biological matrices during in vitro studies, such as therapeutic drug monitoring simulations and pharmacokinetic assessments. This guide provides an in-depth overview of the use of MPA-d3 in in vitro research, complete with technical data, experimental protocols, and visual workflows.

Core Mechanism of Action: IMPDH Inhibition

The primary mechanism of action of MPA is the inhibition of IMPDH, which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This is the rate-limiting step in the de novo synthesis of guanosine triphosphate (GTP).[4] Lymphocytes, particularly activated T and B cells, rely heavily on this pathway for DNA and RNA synthesis.[1][3] Other cell types can utilize the salvage pathway for purine synthesis, making them less susceptible to the effects of MPA.[1] There are two isoforms of IMPDH: type I and type II. The type II isoform is preferentially expressed in activated lymphocytes, and MPA is a more potent inhibitor of this isoform, further contributing to its selective effect.[2][4]

The depletion of the guanosine nucleotide pool by MPA leads to several downstream effects:

-

Inhibition of Lymphocyte Proliferation: The primary consequence is the arrest of DNA synthesis, leading to a potent anti-proliferative effect on T and B lymphocytes.[2]

-

Induction of Apoptosis: In some contexts, MPA can induce apoptosis in activated T-lymphocytes.[2]

-

Suppression of Glycosylation and Adhesion Molecules: Reduced GTP levels can impair the glycosylation of proteins, including adhesion molecules, which can decrease the recruitment of lymphocytes and monocytes to sites of inflammation.[2][5]

Quantitative Data

Physicochemical Properties

| Property | Mycophenolic Acid (MPA) | This compound (MPA-d3) | Reference |

| Molecular Formula | C₁₇H₂₀O₆ | C₁₇H₁₇D₃O₆ | [6] |

| Molecular Weight | 320.34 g/mol | 323.35 g/mol | [6] |

| CAS Number | 24280-93-1 | 1185242-90-3 | [6] |

Solubility and Stability

| Solvent | Solubility of MPA | Storage Recommendations | Reference |

| Methanol | ≥50 mg/mL | Stock solutions can be stored at -20°C. | |

| DMSO | ≥15 mg/mL | Aliquot to avoid repeated freeze-thaw cycles. | |

| Aqueous Buffers (pH 7.2) | ~10 mg/mL | Aqueous solutions are not recommended for storage for more than one day. |

Note: The solubility and stability of MPA-d3 are expected to be very similar to MPA.

In Vitro Efficacy and Permeability

| Parameter | Value | Cell Line / Conditions | Reference |

| IC₅₀ (IMPDH Inhibition) | 11-32 nM | Cell-free assays for IMPDH type I and type II | |

| EC₅₀ (Anti-proliferative) | 0.24 µM | Not specified | |

| Effective Concentration (Lymphocyte Inhibition) | 1 µM - 100 µM | Stimulated peripheral canine lymphocytes | |

| Caco-2 Permeability (Papp) | Median of ~16 x 10⁻⁶ cm/s (for a range of drugs) | Caco-2 cell monolayers (general reference) |

IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; Papp: Apparent permeability coefficient.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Prepare a high-concentration stock solution of MPA-d3 (e.g., 1-10 mg/mL) in a suitable organic solvent such as methanol or DMSO.

-

Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C.

Lymphocyte Proliferation Assay using CFSE

This protocol describes a method to assess the anti-proliferative effects of MPA on lymphocytes using Carboxyfluorescein Succinimidyl Ester (CFSE) staining and flow cytometry.

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Staining with CFSE:

-

Resuspend the isolated PBMCs in pre-warmed PBS at a concentration of 1-10 x 10⁶ cells/mL.

-

Prepare a 2X CFSE staining solution in PBS from a stock solution.

-

Add an equal volume of the 2X CFSE solution to the cell suspension and mix gently.

-

Incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of cold complete culture medium (e.g., RPMI-1640 with 10% FBS).

-

Wash the cells twice with complete culture medium.

-

-

Cell Culture and Treatment:

-

Resuspend the CFSE-labeled cells in complete culture medium at a concentration of 1 x 10⁶ cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 100 µL of culture medium containing the desired concentrations of MPA (e.g., 0.1, 1, 10, 100 µM) and a mitogen (e.g., Phytohaemagglutinin (PHA) at 5 µg/mL). Include appropriate controls (unstimulated cells, stimulated cells with vehicle).

-

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO₂ incubator.

-

Flow Cytometry Analysis:

-

Harvest the cells from each well.

-

Analyze the cells on a flow cytometer equipped with a 488 nm laser.

-

CFSE fluorescence is typically detected in the FITC channel.

-

As cells divide, the CFSE fluorescence intensity is halved in daughter cells, allowing for the visualization of distinct generations of proliferating cells.

-

Quantify the percentage of proliferating cells and the proliferation index for each condition.

-

Apoptosis Assay using Annexin V and Propidium Iodide

This protocol details the detection of apoptosis induced by MPA using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

-

Cell Culture and Treatment:

-

Seed lymphocytes in a culture plate at an appropriate density.

-

Treat the cells with varying concentrations of MPA for a desired period (e.g., 24-72 hours). Include positive and negative controls.

-

-

Cell Harvesting:

-

Harvest both adherent and suspension cells.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Identify four cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Quantification of MPA using LC-MS/MS with MPA-d3 Internal Standard

This protocol outlines a general workflow for the quantification of MPA in a cell culture supernatant or cell lysate sample.

-

Sample Preparation:

-

To 100 µL of the sample (e.g., cell culture supernatant), add a known amount of MPA-d3 internal standard solution (e.g., 10 µL of 1 µg/mL MPA-d3).

-

Precipitate proteins by adding 300 µL of cold acetonitrile.

-

Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to an autosampler vial.

-

Inject an aliquot onto a C18 reverse-phase HPLC column.

-

Use a mobile phase gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%).

-

Perform detection using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Monitor the specific precursor-to-product ion transitions for MPA and MPA-d3.

-

-

Data Analysis:

-

Generate a calibration curve by analyzing a series of standards with known concentrations of MPA and a fixed concentration of MPA-d3.

-

Calculate the ratio of the peak area of MPA to the peak area of MPA-d3 for each standard and sample.

-

Determine the concentration of MPA in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Conclusion

This compound is an indispensable tool for researchers conducting in vitro studies with Mycophenolic Acid. Its use as an internal standard ensures the accuracy and reliability of quantitative measurements, which is paramount for understanding the pharmacodynamics and pharmacokinetics of this important immunosuppressive drug. The protocols and data presented in this guide provide a solid foundation for the design and execution of robust in vitro experiments to further elucidate the biological effects of Mycophenolic Acid.

References

- 1. Mycophenolic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Mycophenolate Mofetil? [synapse.patsnap.com]

- 4. PharmGKB summary: mycophenolic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput and Robust Sample Preparation for Mycophenolic Acid Analysis in Human Plasma using Mycophenolic Acid-d3 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details validated protocols for the quantitative analysis of Mycophenolic Acid (MPA) in human plasma. To ensure accuracy and precision in therapeutic drug monitoring and pharmacokinetic studies, a stable isotope-labeled internal standard, Mycophenolic Acid-d3 (MPA-d3), is employed. Three prevalent sample preparation techniques are described: protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE). Each method is presented with a detailed protocol and is suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a comprehensive guide for researchers to select and implement the most appropriate sample preparation strategy for their analytical needs.

Introduction

Mycophenolic acid (MPA) is the active metabolite of the immunosuppressant pro-drug mycophenolate mofetil (MMF), widely used to prevent rejection in organ transplant recipients.[1] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of MPA is crucial for optimizing clinical outcomes. Accurate quantification of MPA in biological matrices, such as plasma, is therefore essential. The use of a stable isotope-labeled internal standard, this compound (MPA-d3), is the gold standard for LC-MS/MS-based quantification as it effectively compensates for variability during sample preparation and analysis.[1] This application note provides detailed protocols for three common sample preparation techniques for MPA analysis: protein precipitation, solid-phase extraction, and liquid-liquid extraction, all incorporating MPA-d3.

Materials and Reagents

-

Mycophenolic Acid (MPA) reference standard

-

This compound (MPA-d3) internal standard

-

Human plasma (drug-free)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Ammonium acetate

-

Perchloric acid

-

Sodium tungstate dihydrate

-

Methyl tert-butyl ether (MTBE)

-

Phosphate buffer

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Standard laboratory equipment (vortex mixer, centrifuge, pipettes, etc.)

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample clean-up, making it suitable for high-throughput analysis.[2][3]

Protocol:

-

Thaw frozen plasma samples at room temperature.[4]

-

Vortex the plasma samples to ensure homogeneity.[4]

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

-

Add 50 µL of the internal standard working solution (MPA-d3 in methanol).

-

Add 250 µL of cold acetonitrile to precipitate the proteins.[4]

-

Vortex the mixture vigorously for 30 seconds.[4]

-

Centrifuge the tubes at 14,800 rpm for 5 minutes to pellet the precipitated proteins.[4]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

The sample is now ready for injection into the LC-MS/MS system.

Protein Precipitation Workflow

Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT by removing more interfering substances, which can lead to reduced matrix effects and improved assay sensitivity.[5]

Protocol:

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Pre-treatment: To 200 µL of plasma, add 100 µL of the internal standard (MPA-d3) and 20 µL of 1.5 M perchloric acid, followed by 20 µL of 0.76 M sodium tungstate dihydrate.[6] Vortex for 5 seconds.[6]

-

Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. A subsequent wash with 1 mL of a phosphate buffer (pH 2.4) can also be performed.[5]

-

Elution: Elute the MPA and MPA-d3 from the cartridge with 1 mL of a mixture of acetonitrile and phosphate buffer (70:30, v/v).[5]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

-

The sample is now ready for LC-MS/MS analysis.

Solid-Phase Extraction Workflow

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquids.

Protocol:

-

To a glass tube, add 500 µL of plasma sample and 100 µL of the internal standard solution (MPA-d3).

-

Add 500 µL of a suitable buffer (e.g., 0.05 M ammonium acetate, pH 6.9) and vortex briefly.[7]

-

Add 4.0 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).[7]

-

Vortex the mixture for 2 minutes to ensure thorough extraction.

-

Centrifuge at 2500 x g for 10 minutes to separate the aqueous and organic layers.[8]

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

The sample is now ready for injection into the LC-MS/MS system.

Liquid-Liquid Extraction Workflow

Data Presentation

The following tables summarize typical quantitative data obtained for MPA analysis using the described sample preparation methods coupled with LC-MS/MS.

Table 1: Method Performance Characteristics

| Parameter | Protein Precipitation | Solid-Phase Extraction | Liquid-Liquid Extraction |

| Linearity Range (µg/mL) | 0.1 - 40.0[9][10] | 0.1 - 100[11] | 0.8 - 4.0 |

| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.1[9][10] | 0.32[11] | 0.8 |

| Mean Extraction Recovery (%) | >95[1] | ~100[5] | 52 - 95.4[12] |

| Intra-day Precision (%RSD) | 4.0 - 7.3[9][10] | 3.5 - 7.3[11] | < 15 |

| Inter-day Precision (%RSD) | 2.5 - 6.2[9][10] | 4.1 - 9.2[11] | < 15 |

Table 2: LC-MS/MS Parameters for MPA and MPA-d3

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| MPA | 319.1 | 191.0 | Negative ESI[9][10] |

| MPA-d3 | 322.1 | 191.1 | Negative ESI[9][10] |

Conclusion

This application note provides detailed and validated protocols for the sample preparation of Mycophenolic Acid from human plasma using this compound as an internal standard. The choice of protein precipitation, solid-phase extraction, or liquid-liquid extraction will depend on the specific requirements of the study, such as desired sample throughput, required sensitivity, and the level of sample cleanliness needed. All three methods, when coupled with LC-MS/MS, offer reliable and accurate quantification of MPA for therapeutic drug monitoring and pharmacokinetic research. The use of MPA-d3 is critical in all protocols to ensure the highest quality data by correcting for analytical variability.

References

- 1. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agilent.com [agilent.com]

- 3. spectroscopyeurope.com [spectroscopyeurope.com]

- 4. a protein precipitation extraction method [protocols.io]

- 5. Application of experimental design in optimization of solid phase extraction of mycophenolic acid and mycophenolic acid glucuronide from human urine and plasma and SPE-RP-HPLC method validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of glucoside and carboxyl-linked glucuronide conjugates of mycophenolic acid in plasma of transplant recipients treated with mycophenolate mofetil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Limited Sampling Strategy for Estimation of Mycophenolic Acid Exposure in Adult Chinese Heart Transplant Recipients [frontiersin.org]

- 10. Limited Sampling Strategy for Estimation of Mycophenolic Acid Exposure in Adult Chinese Heart Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecularly imprinted solid-phase extraction for rapid screening of mycophenolic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. actapharmsci.com [actapharmsci.com]

Application Note: High-Throughput Chromatographic Separation and Quantification of Mycophenolic Acid and MPA-d3 in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycophenolic acid (MPA) is the active metabolite of the immunosuppressant drug mycophenolate mofetil (MMF), which is widely used to prevent rejection in organ transplant recipients.[1] Therapeutic drug monitoring (TDM) of MPA is crucial due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability.[2][3] This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of MPA in human plasma, using its deuterated analog, mycophenolic acid-d3 (MPA-d3), as an internal standard (IS) to ensure accuracy and precision.[1] The method employs a simple protein precipitation step for sample preparation, followed by rapid isocratic chromatographic separation.[1]

Experimental Protocols

Materials and Reagents

-

Mycophenolic acid (MPA) reference standard (≥98% purity)

-

This compound (MPA-d3) internal standard (≥98% purity)

-

HPLC-grade acetonitrile and methanol

-

Ammonium formate

-

Formic acid

-

Ultrapure water

-

Drug-free human plasma (with EDTA as anticoagulant)

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients and isocratic flows.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions

-

MPA Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of MPA in methanol.

-

MPA-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of MPA-d3 in methanol.[1]

-

Working Solutions: Prepare working solutions for calibration standards and quality controls by serially diluting the MPA stock solution with methanol. A working solution of the internal standard (MPA-d3) is also prepared by diluting its stock solution in acetonitrile.

Sample Preparation

-

Thaw frozen plasma samples, calibration standards, and quality controls at room temperature.[1]

-

To 50 µL of plasma in a microcentrifuge tube, add 450 µL of the internal standard working solution in acetonitrile (e.g., 1.5 µg/mL).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

Chromatographic and Mass Spectrometric Conditions

A validated LC-MS/MS method is crucial for reliable quantification. The following conditions are a representative example and may require optimization based on the specific instrumentation used.

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC Column | C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)[1] |

| Mobile Phase | Acetonitrile and 10 mM ammonium formate (pH 3.0 with formic acid) (75:25, v/v)[1] |

| Flow Rate | 0.4 mL/min[1] |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C[1] |

| Run Time | Approximately 3-5 minutes |

Table 2: Mass Spectrometric Conditions

| Parameter | MPA | MPA-d3 |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | Negative Electrospray Ionization (ESI-) |

| MRM Transition (m/z) | To be determined empirically | To be determined empirically |

| Cone Voltage (V) | To be determined empirically | To be determined empirically |

| Collision Energy (eV) | To be determined empirically | To be determined empirically |

Note: Specific MRM transitions and MS parameters should be optimized for the instrument in use to achieve the best sensitivity and specificity.

Data Presentation

The method should be validated according to regulatory guidelines to ensure its reliability for bioanalytical applications.[4][5][6]

Table 3: Method Validation Parameters

| Parameter | Acceptance Criteria | Typical Performance |

| Linearity (r²) | ≥ 0.99 | > 0.998 |

| Calibration Range | e.g., 0.5 - 30 µg/mL | 0.5 - 30 µg/mL |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.5 µg/mL |

| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ)[7] | < 10% |

| Intra- and Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ)[7] | Within ±12% |

| Extraction Recovery (%) | Consistent and reproducible | > 84% |

| Matrix Effect | Minimal ion suppression or enhancement | Within acceptable limits[1] |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the analytical protocol.

Caption: Experimental workflow for MPA and MPA-d3 analysis.

Conclusion

This application note provides a detailed protocol for the rapid, sensitive, and reliable quantification of mycophenolic acid in human plasma using HPLC-MS/MS. The simple sample preparation and fast chromatographic runtime make this method suitable for high-throughput therapeutic drug monitoring, aiding in the optimization of immunosuppressive therapy for transplant patients. The use of a deuterated internal standard ensures high accuracy and precision, meeting the stringent requirements for bioanalytical method validation.

References

- 1. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lawdata.com.tw [lawdata.com.tw]

- 4. PPT - MPA requirements on validation of bioanalytical methods PowerPoint Presentation - ID:4376325 [slideserve.com]

- 5. pharmacyfreak.com [pharmacyfreak.com]

- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

Application Note: Quantification of Mycophenolic Acid (MPA) in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of mycophenolic acid (MPA) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Mycophenolic acid is the active metabolite of the immunosuppressant drug mycophenolate mofetil (MMF), used to prevent rejection in organ transplant patients.[1] Therapeutic drug monitoring of MPA is crucial due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability.[2][3] This method utilizes a stable isotope-labeled internal standard, mycophenolic acid-d3 (MPA-d3), and a simple protein precipitation for sample preparation, followed by rapid UPLC-MS/MS analysis. The multiple reaction monitoring (MRM) mode is used for sensitive and specific detection. This method is suitable for high-throughput analysis in a clinical research setting.

Experimental Protocols

Sample Preparation (Protein Precipitation)

A simple and efficient protein precipitation method is employed for the extraction of MPA and the internal standard (IS), MPA-d3, from human plasma.[4]

Materials:

-

Human plasma samples, calibrators, and quality control (QC) samples

-

This compound (MPA-d3) internal standard solution

-

Acetonitrile, HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.[4]

-

Add the internal standard solution (MPA-d3).[5]

-

Add acetonitrile for protein precipitation.[5]

-

Vortex the tubes thoroughly for approximately 1 minute.

-

Centrifuge the tubes at high speed (e.g., 12,000 rpm) for 15 minutes to pellet the precipitated proteins.[3]

-

Transfer the supernatant to a clean tube or vial.

-

The supernatant can be directly injected into the LC-MS/MS system or diluted with water if necessary.[3][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The chromatographic separation is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: LC-MS/MS Instrumentation and Conditions

| Parameter | Setting |

| Liquid Chromatography | |

| UPLC System | Acquity UPLC or equivalent[4] |

| Column | Acquity UPLC C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent[4] |

| Mobile Phase | Acetonitrile and 10 mM ammonium formate, pH 3.0 (75:25, v/v)[4] |

| Flow Rate | 0.4 mL/min[4] |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL[3] |

| Mass Spectrometry | |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer[4] |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[5][6] |

| Capillary Voltage | 0.6 kV (Positive Mode)[3] |

| Desolvation Temperature | 400 °C[3] |

| Desolvation Gas Flow | 800 L/h[3] |

| Cone Gas Flow | 150 L/h[3] |

| Source Temperature | 120 °C[3] |

Multiple Reaction Monitoring (MRM) Transitions

The quantification of MPA and MPA-d3 is achieved by monitoring specific precursor-to-product ion transitions in MRM mode. Both positive and negative ionization modes have been successfully used for MPA analysis.

Table 2: MRM Transitions for MPA and MPA-d3

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |

| Mycophenolic Acid (MPA) | Positive | 321.1 | 207.0[4] |

| This compound (MPA-d3) | Positive | 324.1 | 210.1[4] |

| Mycophenolic Acid (MPA) | Negative | 319.09 | 191.0[6] |

| This compound (MPA-d3) | Negative | 322.08 | 191.0[6] |

Quantitative Data

The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.

Table 3: Linearity of Calibration Curve

| Analyte | Concentration Range | Correlation Coefficient (r²) |

| Mycophenolic Acid | 0.2 - 20 µg/mL | > 0.999[5] |

| Mycophenolic Acid | 15 - 15,000 ng/mL | Not specified, but validated[4] |

| Mycophenolic Acid | 0.3 - 13.6 µg/mL | > 0.999[2][3] |

Table 4: Accuracy and Precision of Quality Control Samples

| QC Level | Concentration | Accuracy (%) | Precision (%RSD) |

| Low | 0.5 µg/mL | Within ±15% | < 5%[5] |

| Medium | 5 µg/mL | Within ±15% | < 5%[5] |

| High | 15 µg/mL | Within ±15% | < 5%[5] |

Experimental Workflow

The overall workflow for the quantification of MPA in plasma is depicted in the following diagram.

Caption: Workflow for MPA quantification.

Discussion

The described LC-MS/MS method for the quantification of mycophenolic acid in human plasma is simple, rapid, and robust. The protein precipitation sample preparation is straightforward and suitable for high-throughput environments. The use of a stable isotope-labeled internal standard, MPA-d3, ensures high accuracy and precision by compensating for matrix effects and variations in instrument response. The MRM transitions provided are specific for MPA and its internal standard, minimizing interferences. The method has been shown to be linear over a wide concentration range, covering the therapeutic levels of MPA.[2][4][5] This application note provides a solid foundation for researchers, scientists, and drug development professionals to implement a reliable method for the therapeutic drug monitoring of mycophenolic acid.

References

- 1. Development of a novel UPLC-MS/MS method for the simultaneous quantification of mycophenolic mofetil, mycophenolic acid, and its major metabolites: Application to pharmacokinetic and tissue distribution study in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in ren" by Yun-Fen Huang, Ya-Ching Huang et al. [jfda-online.com]

- 3. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shimadzu.com [shimadzu.com]

- 6. researchgate.net [researchgate.net]

Application Notes: Utilizing Mycophenolic Acid-d3 for Accurate Pharmacokinetic Assessment of Mycophenolate Mofetil

References

- 1. Clinical pharmacokinetics and pharmacodynamics of mycophenolate in solid organ transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitation of Mycophenolic Acid and Mycophenolic Acid Glucuronide in Serum or Plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and bioavailability of mycophenolate mofetil in healthy subjects after single-dose oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of mycophenolate mofetil in hematopoietic stem cell transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A pilot study on area under curve of mycophenolic acid as a guide for its optimal use in renal transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pmr.lf1.cuni.cz [pmr.lf1.cuni.cz]

- 10. lawdata.com.tw [lawdata.com.tw]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

Application Notes & Protocols: Therapeutic Drug Monitoring of Mycophenolic Acid using LC-MS/MS

Introduction

Mycophenolic acid (MPA) is a potent, noncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides.[1] This mechanism effectively blocks the proliferation of T- and B-lymphocytes, making MPA a cornerstone immunosuppressant for preventing organ rejection in transplant recipients.[2][3] MPA is administered as a prodrug, either mycophenolate mofetil (MMF) or mycophenolate sodium, which is rapidly hydrolyzed to the active MPA form.[3][4] Due to significant inter-individual pharmacokinetic variability, a narrow therapeutic window, and potential for drug-drug interactions, therapeutic drug monitoring (TDM) is essential to optimize dosage, thereby maximizing efficacy while minimizing the risk of toxicity or organ rejection.[5][6][7]

While immunoassays are available, they can exhibit positive bias due to cross-reactivity with MPA metabolites, particularly the acyl glucuronide metabolite (AcMPAG).[6] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for MPA monitoring due to its high specificity, sensitivity, and accuracy, allowing for precise quantification with minimal interference.[1][8] These application notes provide detailed protocols for the quantification of MPA in human plasma or serum using LC-MS/MS.

Principle of the Method

The method utilizes liquid chromatography (LC) to separate mycophenolic acid and its metabolites from other endogenous components in a biological matrix like plasma or serum. Following separation, the analyte is introduced into a tandem mass spectrometer (MS/MS). The mass spectrometer uses an ion source, typically electrospray ionization (ESI), to generate charged molecules. In the mass analyzer, specific precursor ions of MPA are selected and fragmented to produce characteristic product ions. Quantification is achieved by monitoring these specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, comparing the response of the analyte to that of a co-analyzed, stable isotope-labeled internal standard (e.g., Mycophenolic acid-d3).[1][9][10]

Metabolic Pathway of Mycophenolate

Mycophenolate mofetil (MMF), the prodrug, is rapidly converted to the active drug, Mycophenolic Acid (MPA). MPA is then primarily metabolized in the liver to the inactive 7-O-glucuronide metabolite (MPAG). A minor, but pharmacologically active, metabolite is the acyl-glucuronide (AcMPAG).

Caption: Metabolic conversion of Mycophenolate Mofetil to MPA and its main glucuronide metabolites.

Experimental Protocols

This section details the necessary materials and procedures for quantifying MPA in plasma or serum.

Materials and Reagents

-

Mycophenolic Acid (MPA) reference standard

-

This compound (MPA-d3) internal standard (IS)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid or ammonium acetate

-

Human plasma/serum (drug-free for calibration and QCs)

-

Microcentrifuge tubes

-

Autosampler vials

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This is a simple and rapid method suitable for high-throughput analysis.[10][11]

-

Prepare Internal Standard (IS) Working Solution: Prepare a working solution of MPA-d3 in acetonitrile at an appropriate concentration.

-

Sample Aliquoting: Pipette 50 µL of plasma/serum sample, calibrator, or quality control (QC) into a 1.5 mL microcentrifuge tube.[11]

-

Protein Precipitation: Add 150 µL of the IS working solution (in acetonitrile) to each tube.[10]

-

Vortexing: Vortex the tubes vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.[10]

-

Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial, potentially including a dilution step with water or mobile phase to reduce solvent strength if necessary.[10][11]

-

Injection: Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.[10]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT, reducing potential matrix effects.[4][12]

-

Prepare IS Working Solution: Prepare an IS solution as described in the PPT protocol.

-

Sample Pre-treatment: In a microcentrifuge tube, mix 50 µL of plasma/serum with 20 µL of the IS working solution. Add 50 µL of 100 mM ammonium acetate buffer and vortex.[4]

-

SPE Cartridge Conditioning: Condition a polymeric sorbent SPE cartridge (e.g., Strata-X 30 mg/1 mL) with 1.0 mL of methanol.[4]

-

Equilibration: Equilibrate the cartridge with 1.0 mL of water followed by 1.0 mL of 100 mM ammonium acetate buffer.[4]

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1.0 mL of 100 mM ammonium acetate buffer to remove interferences.

-

Elution: Elute the MPA and IS from the cartridge with an appropriate volume of methanol or another suitable organic solvent.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase.

-

Injection: Transfer to an autosampler vial and inject into the LC-MS/MS system.

Caption: Step-by-step workflow for the therapeutic drug monitoring of Mycophenolic Acid.

Quantitative Data and Method Parameters

The following tables summarize typical instrument parameters and method validation data compiled from various published methods.

Table 1: Typical LC-MS/MS Method Parameters

| Parameter | Typical Setting | Reference |

|---|---|---|

| LC Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 3 µm) | [2] |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Formate | [2][11][13] |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | [2][11][13] |

| Flow Rate | 0.4 - 1.0 mL/min | [2][9] |

| Elution | Gradient or Isocratic | [2][4] |

| Injection Volume | 5 - 20 µL | [4][10] |

| Run Time | ~ 3 - 6 minutes | [1][2][14] |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | [5][9][10] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |[1][9] |

Table 2: Example MRM Transitions for MPA and Internal Standard

| Compound | Ion Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|

| Mycophenolic Acid (MPA) | Positive | 321.1 | 207.3 | [5] |

| Mycophenolic Acid (MPA) | Negative | 319.0 | 191.0 + 205.0 | [9] |

| MPA-d3 (IS) | Positive | 324.2 | 210.1 | [15] |

| MPA-d3 (IS) | Negative | 322.0 | 191.0 + 205.0 |[9] |

Table 3: Summary of Method Validation Performance

| Parameter | Typical Range/Value | Reference(s) |

|---|---|---|

| Linearity Range (Plasma/Serum) | 0.1 - 30 µg/mL | [3][7][9][10][14] |

| Correlation Coefficient (r²) | > 0.99 | [3][5][10] |

| Lower Limit of Quantitation (LLOQ) | 0.01 - 0.5 µg/mL | [9][10][14] |

| Intra-day Precision (% CV) | < 10% | [2][3][14] |

| Inter-day Precision (% CV) | < 15% | [2][3][7][14] |

| Accuracy / Bias (%) | Within ±15% (85-115%) | [3][5][10][14] |

| Extraction Recovery | > 85% |[5][15] |

Conclusion

LC-MS/MS provides a robust, sensitive, and specific platform for the therapeutic drug monitoring of mycophenolic acid.[8] The detailed protocols and established performance parameters demonstrate that a validated method can deliver highly reliable and accurate quantification of MPA in clinical samples.[3][7] This enables clinicians to effectively individualize dosing regimens, which is critical for optimizing transplant outcomes by preventing both acute rejection and drug-related toxicities.[1]

References

- 1. Mycophenolic acid, A glimpse into therapeutic drug monitoring - Clinical Laboratory int. [clinlabint.com]

- 2. Therapeutic drug monitoring of mycophenolic acid and azole antifungals on two distinct LC-MS/MS instruments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Validation of an LC-MS/MS method for the quantification of mycophenolic acid in human kidney transplant biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic Drug Monitoring of Mycophenolic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LC–MS/MS method for quantitation of mycophenolic acid, mycophenolic acid acyl-glucuronide, and 7-O-mycophenolic acid glucuronide in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic drug monitoring of mycophenolic acid (MPA) using volumetric absorptive microsampling (VAMS) in pediatric renal transplant recipients: ultra-high-performance liquid chromatography-tandem mass spectrometry analytical method development, cross-validation, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. shimadzu.com [shimadzu.com]

- 11. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Dynamic Monitoring of Intracellular Tacrolimus and Mycophenolic Acid Therapy in Renal Transplant Recipients Using Magnetic Bead Extraction Combined with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and validation of an ultra-performance liquid chromatography mass spectrometry/mass spectrometry method for simultaneous quantification of total and free mycophenolic acid and its metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bioequivalence Study of Mycophenolic Acid Using Mycophenolic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting a bioequivalence study of a generic Mycophenolic Acid (MPA) formulation against a reference product, utilizing Mycophenolic Acid-d3 as an internal standard for quantitative analysis.

Introduction

Mycophenolic acid (MPA) is an immunosuppressant widely used in transplantation medicine to prevent organ rejection.[1][2][3] To ensure therapeutic equivalence between a generic and a reference formulation, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require bioequivalence (BE) studies.[2][4][5] These studies are designed to demonstrate that the generic product exhibits a comparable rate and extent of absorption to the reference drug.[5]

A critical component of a bioequivalence study is the accurate quantification of the active pharmaceutical ingredient (API) in a biological matrix, typically plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity, specificity, and speed.[1][6] The use of a stable isotope-labeled internal standard, such as this compound (MPA-d3), is essential for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method.[1][7][8]

This document outlines the design of a typical bioequivalence study for an MPA formulation and provides a detailed protocol for the LC-MS/MS-based quantification of MPA in human plasma using MPA-d3.

Bioequivalence Study Design

A standard bioequivalence study for Mycophenolic Acid is typically a single-dose, two-treatment, two-period, crossover study conducted in healthy adult subjects under both fasting and fed conditions.[9][10][11]

Study Design Parameters:

| Parameter | Recommendation |

| Study Type | Single-dose, randomized, open-label, two-treatment, two-period, crossover.[9][12][13] |

| Population | Healthy adult male and non-pregnant, non-lactating female subjects.[12] |

| Treatments | Test Product (Generic MPA) vs. Reference Product (e.g., CellCept®, Myfortic®).[14] |

| Dose | A single oral dose of a specified strength (e.g., 360 mg, 500 mg).[9][13] |

| Conditions | Two separate studies: one under fasting conditions and one under fed conditions.[9][10][11] |

| Washout Period | A sufficient period to ensure complete elimination of the drug from the body (e.g., 10-14 days).[4][11] |

| Blood Sampling | Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 18, 24, 48, and 72 hours post-dose).[7] |

| Analyte | Mycophenolic Acid in plasma.[9][13] |

| Internal Standard | This compound.[1][7][8] |

Pharmacokinetic Parameters: The primary pharmacokinetic parameters for bioequivalence assessment are:

-

Cmax: Maximum observed plasma concentration.

-

AUC(0-t): Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

-

AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity.

Statistical Analysis: Bioequivalence is concluded if the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC(0-t), and AUC(0-∞) for MPA fall within the acceptance range of 80.00% to 125.00%.[2][4][14][15]

Experimental Protocols

Bioanalytical Method: Quantification of Mycophenolic Acid in Human Plasma by LC-MS/MS

This protocol describes a validated method for the determination of MPA in human plasma using MPA-d3 as an internal standard.

3.1.1. Materials and Reagents

-

Mycophenolic Acid reference standard

-

This compound (Internal Standard, IS)

-

HPLC-grade acetonitrile and methanol

-

Formic acid

-

Ammonium formate

-

Human plasma (with K2EDTA as anticoagulant)

-

Purified water

3.1.2. Instrumentation

-

A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.[6]

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7][8]

3.1.3. Preparation of Solutions

-

MPA Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of MPA in methanol.

-

MPA-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of MPA-d3 in methanol.[7]

-

Working Solutions: Prepare working solutions of MPA for calibration standards and quality control samples by diluting the stock solution with a suitable solvent (e.g., acetonitrile or methanol).[7]

-

Internal Standard Working Solution: Prepare a working solution of MPA-d3 (e.g., 1.5 µg/mL) by diluting the stock solution with acetonitrile.[7]

3.1.4. Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards (CS): Spike blank human plasma with the appropriate MPA working solutions to obtain a series of concentrations covering the expected range in the study samples (e.g., 0.5 - 30 µg/mL).[7]

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 1.5 µg/mL for LQC, 5.0 and 15.0 µg/mL for MQC, and 22.5 µg/mL for HQC).[7]

3.1.5. Sample Preparation (Protein Precipitation)

-

Allow all plasma samples (unknowns, CS, and QC) to thaw at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To a 50 µL aliquot of each plasma sample in a microcentrifuge tube, add 450 µL of the internal standard working solution (MPA-d3 in acetonitrile).[7]

-

Vortex the mixture for 2 minutes to precipitate the plasma proteins.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[8]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3.1.6. LC-MS/MS Conditions

The following are typical LC-MS/MS conditions; however, they should be optimized for the specific instrumentation used.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | Phenomenex Kinetex C18 (30 mm × 4.6 mm, 2.6 µm) or equivalent.[7] |

| Mobile Phase | Acetonitrile and water (gradient or isocratic).[7] For example, an isocratic mobile phase of acetonitrile and 10 mM ammonium formate, pH 3.0 (75:25, v/v).[6] |

| Flow Rate | 0.4 - 0.6 mL/min.[6][16] |

| Injection Volume | 5 µL.[7] |

| Column Temperature | 40°C.[6] |

| Autosampler Temp | 5°C.[6] |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive.[7][8] |

| Scan Type | Multiple Reaction Monitoring (MRM).[6][7] |

| MRM Transitions | MPA: m/z 321.1 → 207.0 (Positive Ionization)[6] or corresponding transition in negative mode. |

| MPA-d3 (IS): m/z 324.1 → 210.1 (Positive Ionization)[6] or corresponding transition in negative mode. | |

| Source Temperature | Optimized for the instrument (e.g., 300°C).[6] |

| Gas Flows | Optimized for the instrument (e.g., Cone gas flow: 120 L/h).[6] |

3.1.7. Data Analysis and Quantification

-

Integrate the peak areas of MPA and MPA-d3 from the MRM chromatograms.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.

-

Determine the concentration of MPA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Bioequivalence Study Workflow

Caption: Workflow of a two-period crossover bioequivalence study.

Sample Analysis Workflow

Caption: Workflow for the analysis of plasma samples for Mycophenolic Acid.

References

- 1. researchgate.net [researchgate.net]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Mycophenolic Acid for Topical Immunosuppression in Vascularized Composite Allotransplantation: Optimizing Formulation and Preliminary Evaluation of Bioavailability and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Single-dose, two-way crossover, bioequivalence study of Mycophenolate mofetil 500 mg tablet under fasting conditions in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Determination of mycophenolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. shimadzu.com [shimadzu.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. A fully replicated crossover bioequivalence study of mycophenolate mofetil capsules in Chinese healthy male subjects under fasting and fed conditions [manu41.magtech.com.cn]

- 11. cima.aemps.es [cima.aemps.es]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Pharmacokinetics and Bioequivalence of Mycophenolate Sodium Enteric-Coated Tablets Under Fasting and Fed Conditions: A Single-Dose, Open-Label, Four-Period Replicated Crossover Study in Healthy Chinese Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Preparation of Calibration Curves for Mycophenolic Acid Quantification Using Mycophenolic Acid-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mycophenolic acid (MPA) is an immunosuppressant drug widely used in organ transplantation to prevent rejection. Therapeutic drug monitoring of MPA is crucial to ensure efficacy and minimize toxicity. The accurate quantification of MPA in biological matrices, such as plasma or serum, is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as Mycophenolic Acid-d3 (MPA-d3), is essential to correct for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[1][2][3][4] This document provides a detailed protocol for the preparation of calibration curves and quality control samples for the quantification of MPA using MPA-d3.

Experimental Protocols

Stock solutions of Mycophenolic Acid (MPA) and the internal standard, this compound (MPA-d3), are the primary sources for preparing calibration standards and quality control samples.

-

MPA Stock Solution (1 mg/mL):

-

MPA-d3 Internal Standard (IS) Stock Solution (1 mg/mL):

Working solutions are intermediate dilutions of the stock solutions used to spike the biological matrix for the preparation of calibration standards and quality control samples.

-

MPA Working Solutions:

-

Prepare a series of working solutions by serially diluting the MPA stock solution with methanol or acetonitrile. The concentrations of these working solutions will correspond to the desired calibration curve points.

-

-

MPA-d3 Internal Standard (IS) Working Solution:

Calibration standards are prepared by spiking a biological matrix (e.g., drug-free human plasma or serum) with known concentrations of MPA.

-

Obtain a pool of drug-free human plasma or serum, which will serve as the matrix for the calibration curve.

-

Aliquot the drug-free plasma into separate tubes for each calibration point.

-

Spike the appropriate MPA working solution into each aliquot of plasma to achieve the desired final concentrations for the calibration curve.[6] A typical calibration curve for MPA may range from 0.1 to 30 µg/mL.[8][9]

-

Vortex each calibration standard gently to ensure homogeneity.

QC samples are prepared independently from the calibration standards to assess the accuracy and precision of the analytical method.

-

Prepare at least three levels of QC samples: Low, Medium, and High concentrations.

-

Use a separate MPA stock solution from the one used for the calibration standards, if available, to prepare the QC working solutions.

-

Spike drug-free plasma with the QC working solutions to obtain final concentrations that fall within the range of the calibration curve (e.g., Low QC: 1.5 µg/mL, Medium QC: 15.0 µg/mL, High QC: 22.5 µg/mL).[6]

-

Vortex each QC sample gently.

Protein precipitation is a common and straightforward method for extracting MPA from plasma or serum samples.

-

To a 50 µL aliquot of each calibration standard, QC sample, or unknown patient sample, add a fixed volume (e.g., 500 µL) of the MPA-d3 internal standard working solution (in methanol).[7]

-

Vortex the mixture vigorously for at least 30 seconds to precipitate the proteins.[10]

-

Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet the precipitated proteins.[10]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.

Data Presentation

The following tables summarize the typical concentrations used for the preparation of calibration curves and quality control samples for MPA analysis.

Table 1: Example of Mycophenolic Acid (MPA) Calibration Standards in Plasma

| Calibration Level | MPA Concentration (µg/mL) |

| 1 | 0.5 |

| 2 | 1.0 |

| 3 | 4.0 |

| 4 | 8.0 |

| 5 | 12.0 |

| 6 | 18.0 |

| 7 | 24.0 |

| 8 | 30.0 |